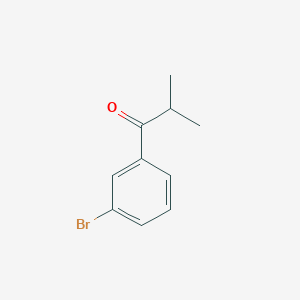
5-Bromo-2,4-dichloroaniline
Vue d'ensemble
Description
5-Bromo-2,4-dichloroaniline is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
5-Bromo-2,4-dichloroaniline: est utilisé dans la recherche pharmacologique, en particulier dans la synthèse de composés ayant une activité antitumorale potentielle. Il sert de brique de base pour la synthèse de dérivés de la pyridinesulfonamide, qui ont été étudiés pour leurs effets inhibiteurs sur la kinase PI3Kα, une protéine impliquée dans la croissance et la survie des cellules cancéreuses .
Science des matériaux
En science des matériaux, ce composé est intéressant en raison de son utilisation potentielle dans le développement de nouveaux matériaux. Ses dérivés peuvent être incorporés dans des polymères ou des revêtements pour conférer des propriétés spécifiques telles que la résistance à la dégradation ou la conductivité .
Synthèse chimique
This compound: joue un rôle crucial dans la synthèse chimique en tant qu'intermédiaire. Il est impliqué dans des processus de synthèse en plusieurs étapes qui conduisent à divers produits finaux, notamment des produits pharmaceutiques, des produits agrochimiques et des colorants .
Chimie analytique
Les chimistes analytiques utilisent This compound pour développer des méthodes de détection des anilines dans les échantillons environnementaux. Des techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) utilisent ce composé comme étalon pour quantifier les anilines dans les échantillons d'eau, de sol ou d'air .
Science de l'environnement
Les scientifiques de l'environnement étudient This compound pour comprendre son comportement et son devenir dans l'environnement. C'est un sujet d'intérêt dans la recherche sur les polluants de l'eau, où ses produits de dégradation et leur impact sur les écosystèmes sont étudiés .
Recherche en biochimie
En biochimie, This compound est utilisé dans la recherche pour étudier les voies biochimiques des dérivés de l'aniline et de leurs métabolites. Il aide à comprendre l'interaction de ces composés avec les systèmes biologiques et leurs effets toxicologiques potentiels .
Safety and Hazards
5-Bromo-2,4-dichloroaniline is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .
Orientations Futures
While specific future directions for 5-Bromo-2,4-dichloroaniline are not mentioned in the search results, it’s clear that this compound, as an intermediate in chemical synthesis, has potential applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs . Its future use will likely depend on the development of new synthetic methods and applications in these fields.
Mécanisme D'action
Target of Action
5-Bromo-2,4-dichloroaniline is a derivative of aniline, which is a compound consisting of an aniline ring substituted with two chlorine atoms
Mode of Action
Aniline derivatives generally interact with their targets through electrophilic substitution reactions . The presence of bromine and chlorine atoms on the aniline ring may enhance the reactivity of the compound, potentially leading to changes in the function of its targets.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (24091 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of halogen atoms (bromine and chlorine) could influence its metabolism and excretion.
Analyse Biochimique
Biochemical Properties
5-Bromo-2,4-dichloroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the detoxification processes. The interactions between this compound and these biomolecules are typically characterized by binding to active sites, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and alter their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, such as liver and kidney damage. Studies have identified threshold effects, where specific dosages lead to significant changes in physiological and biochemical parameters. For instance, high doses of this compound can cause oxidative stress, inflammation, and disruption of metabolic processes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, toxicity, and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological effects. For example, this compound may accumulate in the liver and kidneys, leading to tissue-specific toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and cellular responses to stress .
Propriétés
IUPAC Name |
5-bromo-2,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVRCEWAVBWIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615860 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258344-01-3 | |
| Record name | 5-Bromo-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




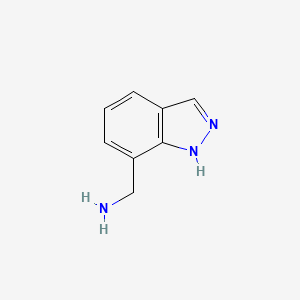
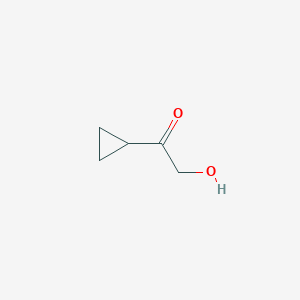
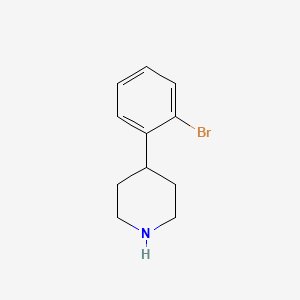
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
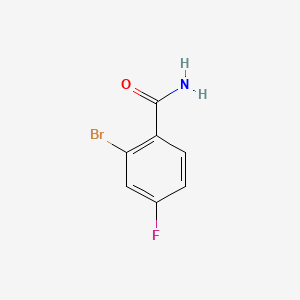
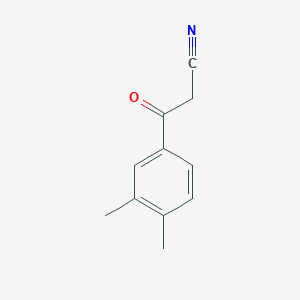

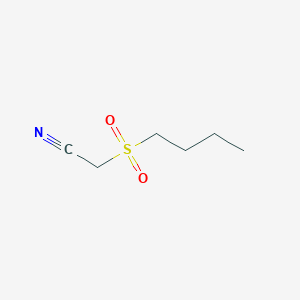
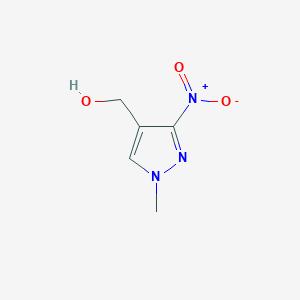
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

